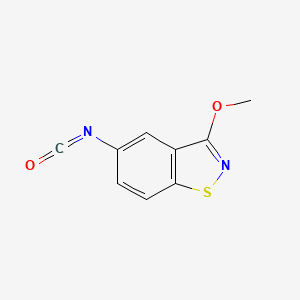5-Isocyanato-3-methoxy-1,2-benzothiazole
CAS No.: 104121-72-4
Cat. No.: VC19197700
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104121-72-4 |
|---|---|
| Molecular Formula | C9H6N2O2S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 5-isocyanato-3-methoxy-1,2-benzothiazole |
| Standard InChI | InChI=1S/C9H6N2O2S/c1-13-9-7-4-6(10-5-12)2-3-8(7)14-11-9/h2-4H,1H3 |
| Standard InChI Key | VFXQBOFFXVPZNA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NSC2=C1C=C(C=C2)N=C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, providing a planar, aromatic system with delocalized π-electrons. In 5-isocyanato-3-methoxy-1,2-benzothiazole, the methoxy group at position 3 introduces electron-donating effects through resonance, while the isocyanate group at position 5 offers electrophilic reactivity. This combination creates a bifunctional platform for nucleophilic additions and cycloaddition reactions .
Table 1: Comparative Structural Features of Benzothiazole Derivatives
The isocyanate group’s electrophilicity enables reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively . The methoxy group enhances solubility in polar aprotic solvents, as evidenced by similar derivatives .
Synthesis and Derivative Formation
Synthetic Routes
While no explicit synthesis of 5-isocyanato-3-methoxy-1,2-benzothiazole is documented, analogous pathways for benzothiazole isocyanates involve:
-
Amination and Phosgenation: Reacting 3-methoxy-1,2-benzothiazol-5-amine with phosgene (COCl₂) or triphosgene under anhydrous conditions to introduce the isocyanate group .
-
Post-Functionalization: Introducing the methoxy group via nucleophilic aromatic substitution on a pre-formed 5-isocyanato-1,2-benzothiazole intermediate using methanol and a base .
Key Reaction Conditions:
Derivative Synthesis
The isocyanate group’s reactivity allows the formation of diverse derivatives:
-
Ureas: Reaction with primary or secondary amines yields urea-linked analogs, as demonstrated in the synthesis of N-(6-{[(3-methoxyphenyl)carbamoyl]amino}-1,3-benzothiazol-2-yl)acetamide (compound 5b) .
-
Carbamates: Alcohol addition produces carbamate derivatives, useful in polymer chemistry.
-
Thiocarbamates: Thiols generate thiocarbamate linkages, expanding biological activity .
Materials Science Applications
Polymer Synthesis
Isocyanates are pivotal in polyurethane and polyurea production. 5-Isocyanato-3-methoxy-1,2-benzothiazole could serve as a monomer for high-performance polymers, leveraging the benzothiazole ring’s rigidity and the isocyanate’s crosslinking capability. Such polymers may exhibit enhanced thermal stability and mechanical strength compared to aliphatic isocyanates .
Fluorescent Probes
Benzothiazoles with electron-donating groups (e.g., methoxy) often display fluorescence. Derivatives like 5-nitro-1,2-benzothiazol-3-amine emit at 450–500 nm, suggesting potential for 5-isocyanato-3-methoxy-1,2-benzothiazole in sensor technologies .
Future Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability of 5-isocyanato-3-methoxy-1,2-benzothiazole derivatives.
-
Polymer Characterization: Synthesize polyurethanes and assess thermal properties (Tg, Td) via DSC and TGA.
-
Targeted Drug Delivery: Conjugate the isocyanate group with monoclonal antibodies for site-specific cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume